N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide
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Overview
Description
N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide: is a complex organic compound characterized by the presence of a hydroxyethyl group, a benzamide core, and a highly fluorinated hexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with an appropriate amine, such as 2-aminoethanol, under acidic conditions.
Introduction of the Fluorinated Hexene Moiety: The highly fluorinated hexene moiety can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the benzamide reacts with a fluorinated alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorinated hexene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The fluorinated hexene moiety may interact with hydrophobic regions of proteins, while the hydroxyethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-en-1-yl)oxy]benzamide
- N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-tridecafluorohex-1-en-1-yl)oxy]benzamide
Uniqueness
N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide is unique due to the specific number and arrangement of fluorine atoms in its structure. This gives it distinct physicochemical properties, such as high hydrophobicity and stability, which are not present in similar compounds with different fluorination patterns.
Properties
CAS No. |
144770-79-6 |
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Molecular Formula |
C15H10F11NO3 |
Molecular Weight |
461.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzamide |
InChI |
InChI=1S/C15H10F11NO3/c16-9(12(18,19)13(20,21)14(22,23)15(24,25)26)10(17)30-8-3-1-7(2-4-8)11(29)27-5-6-28/h1-4,28H,5-6H2,(H,27,29) |
InChI Key |
VZUSXFPXFFDPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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